molecular formula C18H19N3O2 B4736990 1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole CAS No. 88670-82-0

1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole

Cat. No. B4736990
CAS RN: 88670-82-0
M. Wt: 309.4 g/mol
InChI Key: PISGYADAWDJUIS-UHFFFAOYSA-N
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Description

“1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is a complex organic compound that contains a triazole ring, a benzyl group, and a phenoxy group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzyl group is a functional group derived from benzene, and the phenoxy group is a functional group derived from phenol .


Synthesis Analysis

The synthesis of triazole compounds typically involves reactions at the benzylic position, which can be resonance stabilized . The synthesis can involve free radical bromination, nucleophilic substitution, and oxidation . The specific synthesis process for “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is not detailed in the available literature, but it likely involves similar reactions .


Molecular Structure Analysis

The molecular structure of “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” is characterized by the presence of a triazole ring, a benzyl group, and a phenoxy group . The compound’s IR, 1H NMR, and 13C NMR spectra provide further details about its structure .


Chemical Reactions Analysis

Reactions involving “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” likely occur at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the benzyl and phenoxy groups .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, which include the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides, and have a wide range of applications in pharmaceuticals . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They are used in the synthesis of various polymers, contributing to their stability and functional properties .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry, where they contribute to the formation of complex structures .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They can act as a bridge between two biomolecules, enabling the creation of hybrid molecules with unique properties .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes, including the study of biological systems and the development of new therapeutic agents .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .

Materials Science

Lastly, in materials science, 1,2,3-triazoles are used in the creation of new materials with unique properties .

Future Directions

The future directions for research on “1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole” could involve further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by triazole compounds, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

1-[3-(4-phenylmethoxyphenoxy)propyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-5-16(6-3-1)13-23-18-9-7-17(8-10-18)22-12-4-11-21-15-19-14-20-21/h1-3,5-10,14-15H,4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGYADAWDJUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366953
Record name 1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-

CAS RN

88670-82-0
Record name 1H-1,2,4-Triazole, 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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